6-Chloro-[2,4'-bipyridine]-4-carbaldehyde
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Overview
Description
6-Chloro-[2,4’-bipyridine]-4-carbaldehyde is a heterocyclic organic compound that belongs to the bipyridine family Bipyridines are characterized by two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[2,4’-bipyridine]-4-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . Another method is the Stille coupling, which uses a stannane derivative instead of a boronic acid . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 6-Chloro-[2,4’-bipyridine]-4-carbaldehyde often involves large-scale coupling reactions using automated reactors. The reaction conditions are optimized to maximize yield and minimize impurities. Common reagents include palladium catalysts, boronic acids, and stannane derivatives .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-[2,4’-bipyridine]-4-carbaldehyde undergoes various types of chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: 6-Chloro-[2,4’-bipyridine]-4-carboxylic acid.
Reduction: 6-Chloro-[2,4’-bipyridine]-4-methanol.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-[2,4’-bipyridine]-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-[2,4’-bipyridine]-4-carbaldehyde depends on its application:
Comparison with Similar Compounds
6-Chloro-[2,4’-bipyridine]-4-carbaldehyde can be compared with other bipyridine derivatives:
6-Bromo-[2,4’-bipyridine]-4-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.
6,6’-Dibromo-2,2’-bipyridine: Contains two bromine atoms and is used in different applications, such as in the synthesis of viologens.
4,4’-Bipyridine: Lacks substituents on the pyridine rings and is commonly used as a ligand in coordination chemistry.
Properties
Molecular Formula |
C11H7ClN2O |
---|---|
Molecular Weight |
218.64 g/mol |
IUPAC Name |
2-chloro-6-pyridin-4-ylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C11H7ClN2O/c12-11-6-8(7-15)5-10(14-11)9-1-3-13-4-2-9/h1-7H |
InChI Key |
OYSREAJOGLWCOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CC(=C2)C=O)Cl |
Origin of Product |
United States |
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